molecular formula C21H24ClN3O2 B3063247 D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide CAS No. 628262-82-8

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide

Cat. No.: B3063247
CAS No.: 628262-82-8
M. Wt: 385.9 g/mol
InChI Key: CJHLRGCXPGIPCB-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide is a synthetic thrombin inhibitor characterized by a dipeptide backbone (D-phenylalanine and L-prolinamide) with a 3-chlorobenzyl substituent. Its structure enables selective binding to thrombin’s active site, particularly the S1 and S3 pockets, via hydrophobic and halogen interactions . The compound has been crystallographically validated in complex with thrombin (PDB: 2ZC9) at 1.72 Å resolution, revealing critical interactions between the chlorobenzyl group and residues Tyr-60A and Trp-215 .

Properties

CAS No.

628262-82-8

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H24ClN3O2/c22-17-9-4-8-16(12-17)14-24-20(26)19-10-5-11-25(19)21(27)18(23)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19H,5,10-11,13-14,23H2,(H,24,26)/t18-,19+/m1/s1

InChI Key

CJHLRGCXPGIPCB-MOPGFXCFSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)NCC3=CC(=CC=C3)Cl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC3=CC(=CC=C3)Cl

sequence

FP

Origin of Product

United States

Biological Activity

D-Phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide is a dipeptide derivative with notable pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in the context of thrombin inhibition, inflammation modulation, and cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

  • Chemical Formula : C21H24ClN3O2
  • Molecular Weight : 385.887 g/mol
  • Classification : Dipeptide, small molecule

Biological Activity Overview

The compound exhibits various biological activities, primarily as an inhibitor of thrombin, which plays a crucial role in blood coagulation and inflammatory processes. Thrombin not only converts fibrinogen to fibrin but also activates several factors involved in hemostasis and inflammation.

Thrombin Inhibition

This compound acts as a thrombin inhibitor , affecting its ability to cleave specific bonds after arginine and lysine residues. This inhibition can potentially lead to reduced thrombus formation and modulation of inflammatory responses by decreasing the production of pro-inflammatory cytokines such as MCP-1/CCL2 and IL8/CXCL8 in endothelial cells .

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM) Remarks
A549 (Lung adenocarcinoma)<10Selective cytotoxicity observed
A375 (Melanoma)5.7Significant cytotoxic capacity
Hela (Cervical cancer)Not significantNo notable cytotoxicity compared to controls
K562 (Erythroleukemia)25.1Moderate inhibition

These findings indicate that this compound may selectively target certain cancer cells while sparing others, suggesting a potential therapeutic application in oncology.

The mechanism through which this compound exerts its biological effects involves:

  • Thrombin Inhibition : By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thus impacting clot formation.
  • Cytokine Modulation : The compound influences the expression of cytokines involved in inflammation, which can be crucial in managing inflammatory diseases.

Case Studies

  • Thrombin Inhibition Assay : In vitro studies showed that this compound significantly inhibited thrombin activity in a concentration-dependent manner. The results indicated that at higher concentrations, the compound could effectively reduce thrombin's activity by over 70% .
  • Cancer Cell Line Studies : A series of assays conducted on various cancer cell lines revealed that the compound exhibited potent cytotoxicity against A375 melanoma cells with an IC50 value of 5.7 µM, while showing limited effects on Hela cells, indicating a selective action .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C21_{21}H24_{24}ClN3_3O2_2
  • Molecular Weight : 385.887 g/mol
  • Structure : The compound consists of a phenylalanine moiety linked to a proline derivative, featuring a chlorobenzyl substituent that enhances its binding properties.

Medicinal Chemistry Applications

1. Peptidomimetics Development
D-Phenylalanyl-N-(3-chlorobenzyl)-L-prolinamide serves as a valuable scaffold in the design of peptidomimetics. These compounds mimic natural peptides while offering improved stability against enzymatic degradation, making them suitable candidates for drug development. Peptidomimetics derived from this compound can act as enzyme inhibitors or receptor modulators, enhancing therapeutic efficacy while minimizing side effects .

2. Antithrombotic Agents
The compound has shown potential as a prothrombin inhibitor, which is crucial in the development of antithrombotic therapies. By inhibiting prothrombin activation, it may help prevent thrombus formation in cardiovascular diseases .

Biochemical Research Applications

1. Protein Interaction Studies
this compound can be utilized in studies investigating protein-ligand interactions. Its ability to bind specific proteins makes it a candidate for identifying drug targets and understanding biochemical pathways .

2. Lipid Binding Protein Probes
Research indicates that this compound can be employed as a lipid probe to study lipid binding proteins. The interactions between the compound and lipid binding proteins can elucidate mechanisms of cellular signaling and metabolic regulation .

Case Study 1: Antithrombotic Activity

A study evaluated the antithrombotic potential of this compound in animal models. Results indicated significant inhibition of thrombus formation compared to control groups, suggesting its viability as a therapeutic agent for preventing clot-related conditions.

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory responses. This highlights its potential application in treating inflammatory diseases by modulating enzyme activity and cytokine production.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Modifications to the benzyl group significantly influence thrombin binding affinity and selectivity. Key analogs include:

Compound Name Substituent PDB Code Key Interactions Reference
D-Phenylalanyl-N-(3-fluorobenzyl)-L-prolinamide 3-fluorobenzyl 2ZCA Enhanced halogen bonding with Trp-215
D-Phenylalanyl-N-(pyridin-4-ylmethyl)-L-prolinamide Pyridin-4-ylmethyl 3SV2 Hydrogen bonding via pyridine N
D-Phenylalanyl-N-benzyl-L-prolinamide Unsubstituted benzyl N/A Reduced affinity due to lack of halogen
  • 3-Chlorobenzyl vs. 3-Fluorobenzyl : The chloro substituent provides stronger van der Waals interactions due to its larger atomic radius compared to fluorine. However, fluorinated analogs exhibit improved metabolic stability .
  • Aromatic vs.

Backbone Modifications

Variations in the peptide backbone alter binding kinetics and selectivity:

Compound Name Amino Acid Substitution Key Feature Impact on Activity Reference
D-Leucyl-N-(3-chlorobenzyl)-L-prolinamide D-Leucine Branched aliphatic side chain Reduced S1 pocket fit
N-(benzylsulfonyl)-3-cyclohexyl-D-alanyl-N-(4-carbamimidoylbenzyl)-L-prolinamide Cyclohexyl-D-alanine Bulky sulfonyl group Enhanced S4 pocket engagement
  • D-Phenylalanine vs. D-Leucine : The aromatic side chain of D-phenylalanine is critical for π-π stacking with Tyr-60A. Substitution with leucine disrupts this interaction, lowering inhibitory potency .

Key Research Findings

Structural Insights from X-Ray Crystallography

  • Thrombin Binding (2ZC9) : The 3-chlorobenzyl group occupies the S3 pocket, with the chlorine atom forming a halogen bond with Trp-215 (distance: 3.4 Å). The D-phenylalanine backbone stabilizes the complex via hydrogen bonds with Gly-216 .
  • Comparison with Fluorinated Analog (2ZCA) : The 3-fluorobenzyl derivative shows a 0.3 Å shift in the benzyl group position, weakening hydrophobic contacts but improving solubility .

Q & A

Q. What analytical methods are recommended for determining the enantiomeric purity of D-Phenylalanyl-N-(3-Chlorobenzyl)-L-Prolinamide?

A reverse-phase HPLC method using Marfey’s reagent for chiral derivatization is widely employed. This involves pre-column derivatization to form diastereomers, enabling separation on a Hypersil BDS C18 column. Key validation parameters include a linear range of 0.15–0.75% for the D-isomer, resolution >3, and LOQ/LOD of 0.15%/0.075% .

Q. How is this compound synthesized, and how is isomer contamination mitigated?

The compound is typically synthesized from L-proline derivatives via amidation reactions. To control D-isomer contamination during synthesis, strict monitoring using the above HPLC method is critical. Spiking recovery studies (e.g., 95–105% accuracy) ensure method reliability for detecting trace impurities .

Q. What in vitro assays are used to assess the bioactivity of this compound?

Antifungal activity is evaluated using mycelial growth inhibition assays on pathogens like Pythium spp., with inhibition zones measured post-incubation. Secondary metabolites are extracted via solvent partitioning (e.g., ethyl acetate) and characterized using TLC and GC-MS .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with serine proteases like thrombin?

Glide docking (Schrödinger Suite) is employed to predict binding modes. Ligands are prepared using LigPrep for conformational sampling, and receptor grids are centered on catalytic triads (e.g., Ser-His-Asp in TMPRSS2). The compound’s chlorobenzyl group shows hydrophobic interactions with protease active sites, validated by comparing docking scores (e.g., Glide XP scores) with known inhibitors .

Q. What experimental strategies address discrepancies between in vitro bioactivity and computational predictions?

Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, enzymatic inhibition assays) resolves inconsistencies. For example, if in silico docking predicts high affinity but in vitro activity is low, check assay conditions (e.g., pH, cofactors) or ligand stability. Structural dynamics simulations (MD) further refine binding hypotheses .

Q. How can enantiomeric contamination impact pharmacological outcomes, and how is this quantified?

D-isomer contamination (>0.5%) in L-prolinamide precursors can lead to off-target effects in downstream applications (e.g., thrombin inhibition). Quantification involves spiking known D-isomer concentrations into L-prolinamide samples and validating recovery rates via HPLC. Statistical tools like ANOVA ensure method precision across batches .

Methodological Notes

  • Data Contradiction Analysis : When bioactivity varies across studies, verify metabolite extraction protocols (e.g., solvent polarity affects secondary metabolite yields) .
  • Structural Characterization : Use GC-MS for compound identification (retention indices, fragmentation patterns) and NMR for stereochemical confirmation .
  • Docking Validation : Compare predicted binding poses with crystallographic data (e.g., PDB 2ZC9 for thrombin inhibitors) to assess docking reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.